molecular formula C13H14N4 B1482116 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-25-9

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482116
CAS No.: 2098057-25-9
M. Wt: 226.28 g/mol
InChI Key: AQNZAEWLYJXZTM-UHFFFAOYSA-N
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Description

1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-Ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4C_{12}H_{12}N_4 with a molecular weight of 224.25 g/mol. Its structure features an imidazo-pyrazole core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo-pyrazole derivatives. For instance, derivatives similar to this compound were assessed for their efficacy against several pathogens.

In Vitro Studies

In a study evaluating various pyrazole derivatives, compound 7b (closely related to the target compound) exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The study also reported that these compounds effectively inhibited biofilm formation, which is crucial for treating chronic infections.

Anticancer Activity

The anticancer properties of imidazo-pyrazole derivatives have garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Breast Cancer : A study on asymmetric MACs fused with pyrazole demonstrated that compounds could inhibit microtubule assembly and induce apoptosis in MDA-MB-231 breast cancer cells. The most active compounds enhanced caspase-3 activity significantly at concentrations as low as 10 μM .
  • Liver Cancer : Another investigation reported that aminopyrazole derivatives displayed good inhibition of HepG2 liver cancer cells with a growth inhibition percentage of 54.25%, indicating potential for further development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of imidazo-pyrazole derivatives have been explored through various assays.

In Vivo Studies

Research has shown that certain derivatives exhibit substantial anti-inflammatory activity comparable to established drugs like indomethacin. For example, compounds tested in carrageenan-induced paw edema models showed effective inhibition of COX enzymes, with IC50 values similar to celecoxib .

Summary of Biological Activities

Biological ActivityMechanismKey Findings
Antimicrobial Inhibition of biofilm formationMIC values: 0.22 - 0.25 μg/mL against S. aureus
Anticancer Induction of apoptosisEnhanced caspase-3 activity in MDA-MB-231 cells at 10 μM
Anti-inflammatory COX enzyme inhibitionIC50 comparable to celecoxib

Scientific Research Applications

Anticancer Activity

Research indicates that 1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole exhibits promising anticancer properties. It has been studied as a potential inhibitor of various kinases involved in cancer progression. For instance, it has shown efficacy against certain types of leukemia and solid tumors by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for the development of new antibiotics .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of imidazo[1,2-b]pyrazoles, including our compound. The research highlighted its ability to inhibit specific kinases involved in tumor growth, leading to significant reductions in tumor size in animal models .

Study ReferenceCompoundActivityModel
This compoundAnticancerXenograft models

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as a new antibiotic agent .

Study ReferencePathogenInhibition Concentration (µg/mL)Result
MRSA16Effective inhibition observed

Properties

IUPAC Name

1-ethyl-6-methyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-3-16-8-9-17-13(16)12(10(2)15-17)11-4-6-14-7-5-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZAEWLYJXZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.